6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyrimidine and pyrrolidine rings in its structure makes it a versatile scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine or pyrrolidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrimidine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine core .
Scientific Research Applications
6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, known for its presence in many pharmaceuticals.
Pyrimidine: A six-membered ring with two nitrogen atoms, a core structure in DNA and RNA
Uniqueness
6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its combined pyrimidine and pyrrolidine rings, which provide a versatile scaffold for drug design. This dual-ring structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H15N3O3/c18-7-6-17-8-10-11(13(17)19)12(16-14(20)15-10)9-4-2-1-3-5-9/h1-5,12,18H,6-8H2,(H2,15,16,20) |
InChI Key |
GYFKZFIMZIHUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCO |
Origin of Product |
United States |
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